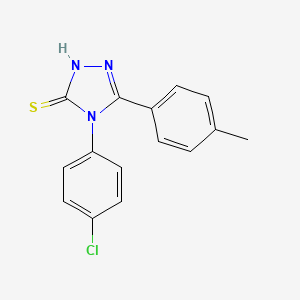

4-(4-chlorophenyl)-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol

Description

4-(4-Chlorophenyl)-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol is a triazole derivative featuring a 1,2,4-triazole core substituted with a 4-chlorophenyl group at position 4, a 4-methylphenyl group at position 5, and a thiol (-SH) group at position 2. It is synthesized via cyclization reactions involving thiocarbohydrazide and substituted aromatic aldehydes or ketones, followed by functionalization of the thiol group . Its crystallographic and spectroscopic characterization confirms a planar triazole ring with substituents influencing molecular packing and intermolecular interactions .

Properties

IUPAC Name |

4-(4-chlorophenyl)-3-(4-methylphenyl)-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12ClN3S/c1-10-2-4-11(5-3-10)14-17-18-15(20)19(14)13-8-6-12(16)7-9-13/h2-9H,1H3,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIAACZQPBZTGLR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NNC(=S)N2C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12ClN3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301142262 | |

| Record name | 4-(4-Chlorophenyl)-2,4-dihydro-5-(4-methylphenyl)-3H-1,2,4-triazole-3-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301142262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

451501-95-4 | |

| Record name | 4-(4-Chlorophenyl)-2,4-dihydro-5-(4-methylphenyl)-3H-1,2,4-triazole-3-thione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=451501-95-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(4-Chlorophenyl)-2,4-dihydro-5-(4-methylphenyl)-3H-1,2,4-triazole-3-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301142262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-chlorophenyl)-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chlorobenzaldehyde with 4-methylbenzohydrazide to form the corresponding hydrazone. This intermediate is then subjected to cyclization with thiocarbohydrazide under acidic conditions to yield the desired triazole compound.

Reaction Steps:

Formation of Hydrazone:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(4-chlorophenyl)-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

Major Products Formed

Oxidation: Formation of disulfides or sulfonic acids.

Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.

Reduction: Formation of aromatic amines.

Scientific Research Applications

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of 4-chlorophenyl and 4-methylphenyl derivatives with appropriate thioamide precursors under acidic or basic conditions. Characterization techniques such as NMR spectroscopy, IR spectroscopy, and elemental analysis are employed to confirm the structure and purity of the synthesized compounds. For instance, in one study, the compound was synthesized and characterized using advanced spectroscopic methods, revealing significant chemical shifts indicative of its unique structure .

Medicinal Chemistry

The triazole ring structure is known for its biological activity. Compounds containing triazole moieties have been investigated for their potential as:

- Antimicrobial Agents : Research indicates that triazoles can inhibit the growth of various pathogens, making them candidates for developing new antibiotics.

- Anticancer Agents : Certain derivatives have shown promise in targeting cancer cells through specific molecular interactions .

Case Study : A study highlighted the synthesis of triazole derivatives that exhibited significant cytotoxicity against human cancer cell lines, suggesting potential therapeutic applications in oncology .

Agricultural Chemistry

Triazole compounds are widely used as fungicides due to their ability to inhibit fungal growth. The specific compound has been evaluated for its efficacy against various plant pathogens.

- Fungicidal Activity : Studies have demonstrated that triazole derivatives can effectively control fungal diseases in crops, leading to improved yield and quality .

Case Study : Field trials indicated that formulations containing triazole derivatives significantly reduced disease incidence in crops like wheat and rice .

Materials Science

The unique electronic properties of triazole compounds make them suitable for applications in materials science.

Mechanism of Action

The mechanism of action of 4-(4-chlorophenyl)-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways:

Molecular Targets:

Pathways Involved:

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Electronic Effects

The compound’s activity and physicochemical properties are heavily influenced by substituents on the triazole core and aromatic rings. Key analogs and their differences are summarized below:

Key Observations :

- Halogen vs. Alkyl Groups : The chloro group (electron-withdrawing) in the target compound enhances binding to hydrophobic pockets in enzymes, while the methyl group (electron-donating) improves metabolic stability .

- Positional Isomerism : Substitution at the para position (4-CH₃-C₆H₄) in the target compound vs. meta (3-CH₃-C₆H₄) in affects molecular symmetry and crystal packing.

- Schiff Base Derivatives : Schiff base analogs (e.g., ) exhibit broader conjugation, enabling applications in coordination chemistry and catalysis.

Comparison of Yields :

- The target compound is synthesized in high yields (~70–85%) using optimized cyclization protocols .

- Schiff base derivatives (e.g., ) show moderate yields (73–81%) due to competing side reactions.

Table 2: Activity Profile of Selected Analogs

Key Findings :

Biological Activity

4-(4-Chlorophenyl)-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and potential as a therapeutic agent.

- Molecular Formula : C15H12ClN3S

- Molecular Weight : 301.79 g/mol

- IUPAC Name : this compound

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives, including this compound. The compound has been evaluated against several cancer cell lines, demonstrating notable cytotoxicity.

Case Studies

- Cytotoxicity Assays :

- Mechanism of Action :

Antimicrobial Activity

The triazole moiety is known for its antimicrobial properties. Research indicates that this compound exhibits activity against various bacterial and fungal strains.

Data Table: Antimicrobial Activity

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

Structure-Activity Relationship (SAR)

The biological activity of triazole derivatives is often influenced by their structural features. The presence of electron-donating groups like methyl enhances anticancer activity, while electron-withdrawing groups can diminish it .

Key Findings:

Q & A

Q. What are the optimized synthetic routes for this compound, and how are intermediates characterized?

Methodological Answer: The synthesis typically involves cyclocondensation reactions. For example, a reflux method using N,N-dimethylacetamide as a solvent with 4-nitrobenzohydrazide and N-(4-chlorophenyl)-benzimidoyl chloride (5 hours, 57% yield). Purification is achieved via silica-gel column chromatography (cyclohexane:ethyl acetate, 1:10 v/v) . Intermediates are characterized using:

- ¹H-NMR : Confirms proton environments and substituent positions.

- LC-MS : Validates molecular weight and purity.

- Elemental analysis : Ensures stoichiometric consistency .

Q. Which spectroscopic techniques are most effective for structural characterization?

Methodological Answer: Key techniques include:

- ¹H-NMR : Resolves aromatic protons and triazole ring protons (e.g., δ 7.2–8.1 ppm for substituted phenyl groups) .

- IR Spectroscopy : Identifies functional groups (e.g., C=S stretch at ~1200 cm⁻¹, N-H stretches for triazole) .

- LC-MS : Confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 316.8 for C₁₅H₁₁ClN₃S) .

Q. What are common impurities during synthesis, and how are they mitigated?

Methodological Answer: Impurities like unreacted starting materials or byproducts (e.g., oxidized thiols) are addressed via:

- Column Chromatography : Using gradient elution (e.g., cyclohexane:ethyl acetate) to isolate the target compound .

- Recrystallization : Slow evaporation of ethyl acetate solutions to obtain pure crystals .

Advanced Research Questions

Q. How can molecular docking predict biological activity?

Methodological Answer: Molecular docking (e.g., AutoDock Vina) evaluates binding affinity to target proteins (e.g., enzymes or receptors). Steps include:

- Protein Preparation : Retrieve target structures from PDB (e.g., bacterial dihydrofolate reductase).

- Ligand Optimization : Minimize energy of the triazole-thiol derivative using MMFF94 force fields.

- Docking Simulations : Analyze binding poses and interaction scores (e.g., hydrogen bonds with catalytic residues) .

Q. What insights do DFT calculations provide into electronic properties?

Methodological Answer: Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level calculates:

Q. How does X-ray crystallography inform stability and intermolecular interactions?

Methodological Answer: Single-crystal X-ray diffraction (Cu-Kα radiation, λ = 1.54178 Å) reveals:

Q. How do substituents influence electronic properties and binding affinity?

Methodological Answer: Comparative studies using Hammett substituent constants show:

Q. What methodologies evaluate ADME properties for drug development?

Methodological Answer: In silico ADME analysis using tools like SwissADME predicts:

- Lipophilicity (LogP) : ~3.2 (moderate permeability).

- Bioavailability : 55% due to moderate solubility and molecular weight (<500 Da).

- CYP450 Interactions : Low inhibition risk (e.g., CYP3A4) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.